

Application Notes: Copper-Nickel Formate in Conductive Ink Fabrication

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Compound of Interest

Compound Name: Copper nickel formate

Cat. No.: B15347360

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Introduction

Copper-based conductive inks are a cost-effective alternative to silver inks in the field of printed electronics. However, the susceptibility of copper to oxidation has been a significant hurdle to its widespread adoption.[1][2] The incorporation of nickel into copper formate-based inks presents a promising solution, enhancing oxidation resistance and improving the overall performance and reliability of printed electronic components.[1][3][4][5][6] These inks are particularly suitable for applications on flexible substrates due to their low-temperature sintering capabilities.[7][8] This document provides detailed application notes and protocols for the synthesis of copper formate, the formulation of copper-nickel formate conductive inks, and their subsequent processing to fabricate conductive films.

Principle of Operation

The fundamental principle behind this technology lies in the thermal decomposition of a metal-organic precursor, copper-nickel formate, to form a conductive metallic film. The ink is formulated using copper formate and a nickel salt, which are dissolved in a suitable solvent system, often with the addition of a complexing agent such as an amine.[8][9][10] This complexation lowers the decomposition temperature of the metal formates, making the process compatible with heat-sensitive flexible substrates like polyimide.[8][9] Upon heating (sintering), the copper-nickel formate complex decomposes, yielding metallic copper and nickel. The nickel component forms a protective shell around the copper core, creating a Cu@Ni core-shell nanostructure that imparts excellent oxidation resistance.[1][10]

Key Advantages of Copper-Nickel Formate Inks:

- **Enhanced Oxidation Resistance:** The nickel shell effectively protects the highly conductive copper core from oxidation, ensuring long-term stability and performance of the conductive tracks.^{[1][10]}
- **Low-Temperature Sintering:** The use of amine complexes significantly reduces the sintering temperature to as low as 150-180°C, enabling the use of flexible polymer substrates.^[8]
- **High Conductivity:** The resulting copper-nickel films exhibit high electrical conductivity, with resistivity values as low as 19 $\mu\Omega\cdot\text{cm}$ having been reported.^[1]
- **Cost-Effectiveness:** Copper is significantly more abundant and less expensive than silver, making copper-nickel formate inks an economically viable alternative for large-scale production of printed electronics.^{[1][2]}

Data Presentation

Table 1: Performance of Copper-Nickel Conductive Inks

Ink Composition (Cu:Ni ratio)	Substrate	Sintering Temperature (°C)	Sintering Time (min)	Atmosphere	Sheet Resistance (Ω/sq)	Resistivity (μΩ·cm)
75:25 (Nanoparticles)	Alumina	960	-	Nitrogen	~0.1	-
55:45 (Constantan Nanoparticles)	Alumina	960	-	Nitrogen	~1	-
Copper Formate-Amine Complex	Glass	110	30	Nitrogen	-	5.7
Copper Formate-Amine Complex	Glass	150-250	5-30	-	-	30 kS/m - 3 MS/m (Conductivity)
Copper-Nickel Complex	-	-	-	-	-	19

Data synthesized from multiple sources.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[11\]](#)

Experimental Protocols

Protocol 1: Synthesis of Copper Formate Tetrahydrate

This protocol describes the synthesis of copper formate tetrahydrate, a key precursor for the conductive ink.

Materials:

- Copper sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium carbonate (Na_2CO_3)
- Formic acid (HCOOH)
- Deionized water
- Ethanol

Equipment:

- Beakers
- Stirring rods
- Filtration apparatus (e.g., Buchner funnel and flask)
- Heating plate
- Drying oven

Procedure:

- Prepare Copper Carbonate Hydroxide:
 - Dissolve 65 g of copper sulfate pentahydrate in 250 mL of deionized water in a beaker.[\[12\]](#)
 - In a separate beaker, dissolve 33 g of sodium carbonate in 150 mL of deionized water.[\[12\]](#)
 - Slowly add the sodium carbonate solution to the copper sulfate solution while stirring continuously. This will result in the precipitation of copper carbonate hydroxide.[\[12\]](#)
 - Continue stirring until the bubbling of carbon dioxide gas ceases.[\[12\]](#)
 - Filter the precipitate using a Buchner funnel and wash it thoroughly with deionized water to remove any soluble impurities.[\[12\]](#)
- Synthesize Copper Formate:

- Transfer the wet copper carbonate hydroxide paste to a clean beaker and add approximately 200 mL of deionized water.[\[12\]](#)
- Slowly add formic acid (approximately 32-52 mL of 77% solution) to the stirred suspension. The reaction is complete when the bubbling stops and the solution turns a clear blue.[\[12\]](#)
- Gently heat the solution to ensure the complete reaction of the copper carbonate hydroxide.[\[12\]](#)
- Allow the solution to cool and then reduce its volume to about 100 mL by evaporation at a temperature below boiling to prevent decomposition.[\[12\]](#)
- Cool the concentrated solution to induce the crystallization of copper formate tetrahydrate.[\[12\]](#)
- Filter the crystals, wash them with a small amount of ethanol, and then dry them in an oven at a low temperature (e.g., 50°C).[\[12\]](#)

Protocol 2: Formulation of Copper-Nickel Formate Conductive Ink

This protocol outlines the formulation of a particle-free copper-nickel formate conductive ink.

Materials:

- Copper formate tetrahydrate (synthesized in Protocol 1)
- Nickel(II) acetate tetrahydrate ($\text{Ni}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$)
- Ethanolamine (as a complexing agent)
- Isopropanol (as a solvent)

Equipment:

- Magnetic stirrer and stir bar

- Vials or small beakers
- Pipettes

Procedure:

- Prepare the Precursor Solution:
 - In a vial, mix nickel acetate tetrahydrate and copper formate tetrahydrate in a weight ratio that will result in the desired final copper-to-nickel ratio (e.g., 55:45).[\[13\]](#)
 - Add ethanolamine as a complexing agent in a molar ratio of ethanolamine to total metal ions of 4:1.[\[13\]](#)
 - Stir the mixture vigorously at room temperature for approximately 8 hours until a homogenous, dark blue precursor solution is formed.[\[13\]](#)
- Formulate the Ink:
 - Add isopropanol to the precursor solution in a 1:1 volumetric ratio to adjust the viscosity and surface tension for printing.[\[13\]](#)
 - Continue stirring until the ink is completely homogenous.

Protocol 3: Fabrication and Sintering of Conductive Films

This protocol details the process of depositing the ink and sintering it to form a conductive film.

Materials:

- Copper-Nickel Formate Conductive Ink (from Protocol 2)
- Flexible substrate (e.g., polyimide film)
- Nitrogen gas (for inert atmosphere)

Equipment:

- Spin coater or other printing equipment (e.g., inkjet, screen printer)
- Hot plate or tube furnace with temperature control
- Profilometer (for thickness measurement)
- Four-point probe (for conductivity measurement)

Procedure:

- Substrate Cleaning:
 - Thoroughly clean the flexible substrate to ensure good adhesion of the ink. This can be done by sonicating in isopropanol followed by drying.
- Ink Deposition:
 - Deposit the copper-nickel formate ink onto the substrate using a suitable method such as spin coating (e.g., 3000 rpm for 60 seconds).[\[13\]](#)
- Drying:
 - Dry the coated substrate on a hot plate at a low temperature (e.g., 140°C) for a short duration (e.g., 2 minutes) to remove the solvent.[\[13\]](#)
- Sintering:
 - Transfer the dried film to a furnace.
 - Heat the film to the desired sintering temperature (e.g., 150-250°C) in a nitrogen atmosphere to prevent oxidation.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
 - Hold the temperature for a specific duration (e.g., 30-60 minutes) to allow for the complete decomposition of the metal formates and the formation of a dense metallic film.[\[8\]](#)
 - Cool the film down to room temperature under the nitrogen atmosphere.
- Characterization:

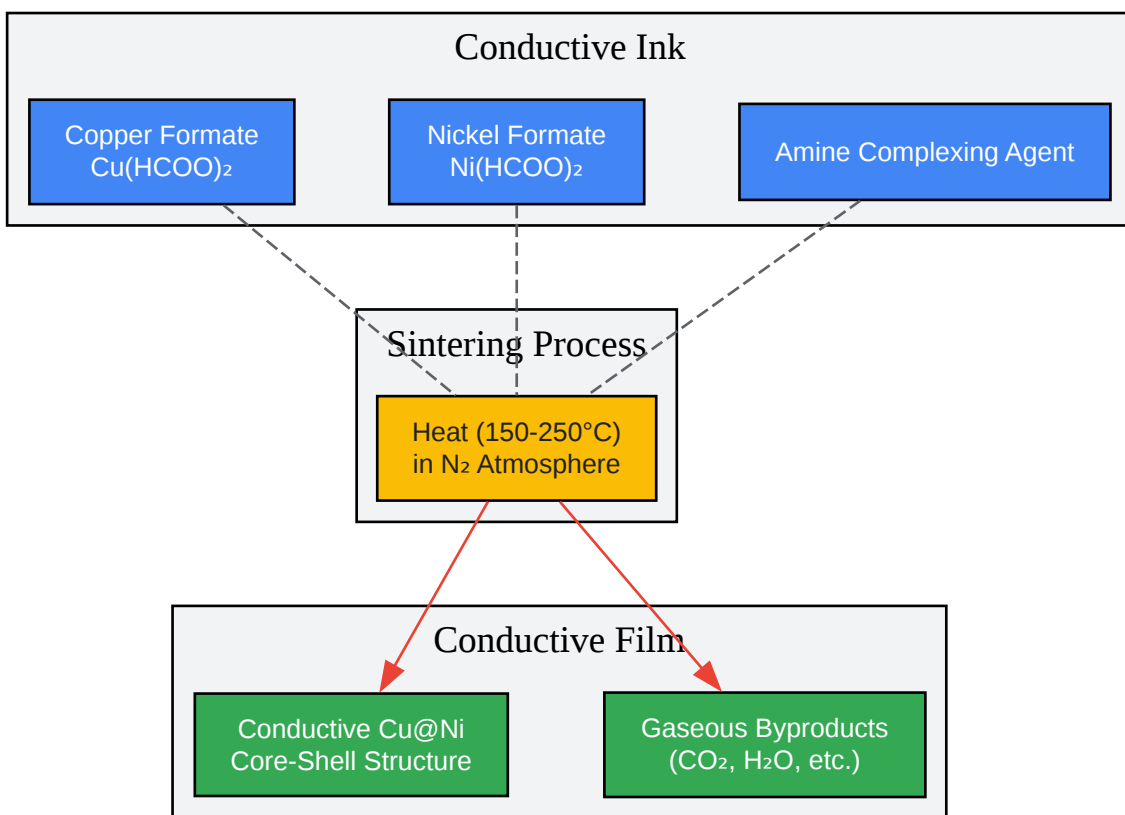
- Measure the thickness of the sintered film using a profilometer.
- Determine the sheet resistance and calculate the electrical conductivity of the film using a four-point probe.

Visualizations



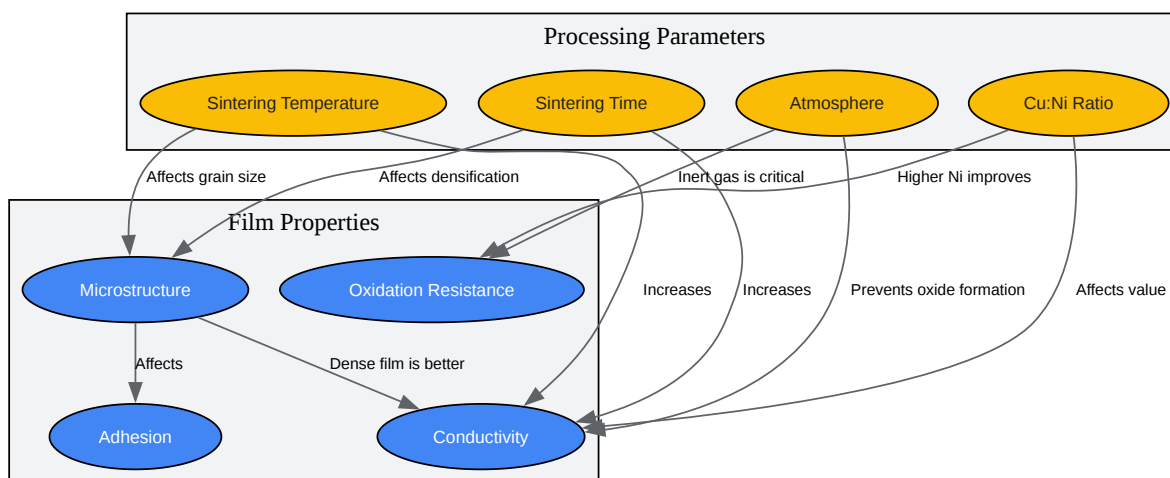
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Caption: Experimental workflow for the fabrication of conductive films.



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Caption: Chemical transformation during the sintering process.



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Caption: Relationship between processing parameters and film properties.

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